11β-Ethyl Substitution Increases ERα Binding Affinity Two- to Three-Fold Relative to the Estrone Framework
Introduction of an ethyl group at the C11β-position of the estrone (E1) framework increased ERα competitive binding affinity two- to three-fold compared with the unsubstituted E1 core. In a fluorescence polarization-based ERα competitor assay, estradiol (E1) exhibited a reference mean IC50 of 12.2 ± 1.4 nM, while 11β-ethylestradiol (the 17β-OH analog, sharing the 11β-ethyl pharmacophore with 11β-ethylestrone) showed IC50 of 14.1 ± 1.3 nM, and the further-modified 11β-ethyl-17α-vinylestradiol showed IC50 of 8.4 ± 2.0 nM . The authors explicitly conclude that the C11β-ethyl group confers a two- to three-fold affinity gain in the E1 framework .
| Evidence Dimension | ERα competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | 11β-Ethyl pharmacophore on estrone framework: ~2–3× affinity increase versus unsubstituted E1 core |
| Comparator Or Baseline | Estradiol (E1) IC50 = 12.2 ± 1.4 nM; unsubstituted estrone core significantly weaker |
| Quantified Difference | Approximately 2–3 fold affinity enhancement conferred by 11β-ethyl substituent |
| Conditions | In vitro fluorescence polarization ERα competitor assay (Polar Screen™ ER Alpha Competitor Assay Kit, Green); non-linear regression to Hill equation; n = 21 independent experiments |
Why This Matters
For ERα-targeted radioligand or therapeutic conjugate design, the 11β-ethyl substitution provides a validated affinity handle, making 11β-ethylestrone-based scaffolds preferable over unsubstituted estrone when higher receptor occupancy is required.
